molecular formula C11H10ClFN2S B1464426 1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 1248704-84-8

1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B1464426
CAS No.: 1248704-84-8
M. Wt: 256.73 g/mol
InChI Key: IPXBGNZEHFYRHY-UHFFFAOYSA-N
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Description

1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 1248704-84-8) is a chemical compound with the molecular formula C11H10ClFN2S and a molecular weight of 256.73 g/mol . This research chemical features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its broad pharmacological potential . The compound is of significant interest in early-stage drug discovery for the development of novel anti-infective agents. Structural analogs sharing the 2-phenylthiazol-4-ethylamine scaffold have demonstrated promising trypanocidal activity in phenotypic screenings, exhibiting potent effects against Trypanosoma brucei (IC50 values in the range of 0.42 µM) . This suggests its potential utility as a key synthetic intermediate or lead compound for researching new treatments for neglected tropical diseases like Human African Trypanosomiasis (sleeping sickness) . The molecular structure incorporates a 3-chloro-4-fluorophenyl group, which enhances lipophilicity and may influence membrane permeability and target binding, alongside an ethylamine side chain that serves as a versatile functional handle for further chemical derivatization . This product is presented as an oil and is characterized for research purposes. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2S/c1-6(14)11-15-10(5-16-11)7-2-3-9(13)8(12)4-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXBGNZEHFYRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications

Biological Activity

1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a thiazole ring and halogenated phenyl groups, suggests a diverse range of biological activities, particularly in antibacterial and antifungal domains. This article aims to explore the biological activity of this compound through various studies and data tables.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C11H10ClFN2S
Molecular Weight 256.73 g/mol
IUPAC Name 1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethanamine
Appearance Oil
Storage Temperature Room Temperature

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating thiazole derivatives, several compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This suggests that the thiazole moiety may play a critical role in enhancing antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For instance, derivatives tested against Candida albicans exhibited MIC values ranging from 16.69 to 78.23 µM . The presence of halogen substituents, such as chlorine and fluorine, has been correlated with increased antifungal potency.

Case Study 1: Synthesis and Activity Evaluation

A study synthesized various thiazole derivatives, including those structurally similar to the compound . The synthesized compounds were evaluated for their antibacterial activity against standard strains of bacteria. The results indicated that modifications in the phenyl ring significantly affected the biological activity, with halogen substitutions enhancing potency .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of halogen atoms at specific positions on the phenyl ring improved both antibacterial and antifungal activities. For example, compounds with a para-chloro or para-fluoro substitution showed superior activity compared to their non-halogenated counterparts .

Research Findings

Recent studies have focused on the synthesis of thiazole derivatives and their biological evaluations:

  • Antibacterial Efficacy : Compounds demonstrated varying degrees of effectiveness against E. coli and S. aureus, with some achieving MIC values lower than established antibiotics .
  • Mechanism of Action : Preliminary investigations suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The compound shares the 1,3-thiazol-2-yl scaffold with multiple analogs but differs in substituents (Table 1).
  • Substituent Variations :
    • Phenyl Ring : The 3-chloro-4-fluorophenyl group distinguishes it from compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (), which has a methyl group and lacks the fluorine atom.
    • Side Chain : The ethanamine group contrasts with trifluoroethylamine (e.g., 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, ) or pyrazole derivatives ().

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Phenyl Substituents Side Chain Biological Activity Reference
Target Compound 1,3-Thiazole 3-Chloro-4-fluoro Ethan-1-amine Not reported
N-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine 1,3-Thiazole 3-Chloro-4-fluoro None Not reported
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Ethane 3-Chloro-4-methyl Trifluoroethylamine Not reported
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 1,3-Thiazole 3-Chloro-2-methyl/4-fluoro None Antibacterial
1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride 1,3-Thiazole Pyridin-4-yl Ethan-1-amine (HCl salt) Building block for drug discovery

Physicochemical Properties

  • Molecular Weight : Calculated as 256.72 g/mol (C₁₁H₁₀ClFN₂S), similar to analogs like N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (227.67 g/mol, ).
  • Solubility : The absence of ionic groups (e.g., hydrochloride salts) in the target compound may reduce aqueous solubility compared to dihydrochloride salts ().

Preparation Methods

Core Synthetic Strategy: Hantzsch Thiazole Synthesis

The predominant method for preparing 1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine involves the Hantzsch thiazole synthesis. This classical approach constructs the thiazole ring by the condensation of a thioamide with an α-haloketone.

  • Starting Materials:

    • Thioamide intermediate: Derived from benzoylation of 3-aminopropionitrile followed by conversion to thioamide using sodium hydrosulfide and magnesium chloride in dimethylformamide (DMF).
    • α-Haloketone: 2-bromo-3-chloro-4-fluoroacetophenone or analogous substituted 2-bromoacetophenones.
  • Reaction Conditions:

    • Initial reactions were conducted under reflux in ethanol.
    • Later optimizations demonstrated that the reaction proceeds efficiently at room temperature, improving operational simplicity and reducing energy consumption.
  • Reaction Outcome:

    • The thiazole ring closure and amine formation occur simultaneously.
    • The product often precipitates as hydrobromide salts, facilitating isolation.

Scheme Summary:

Step Reactants Conditions Product
1 3-aminopropionitrile + benzoyl chloride Standard benzoylation Cyano-amide intermediate
2 Cyano-amide + NaSH/MgCl2 in DMF Conversion to thioamide Thioamide intermediate
3 Thioamide + 2-bromo-3-chloro-4-fluoroacetophenone Reflux or room temperature in ethanol This compound hydrobromide salt

This method is supported by detailed studies demonstrating high yields and purity of the target compound and analogues.

Protection and Deprotection Strategies

In some synthetic routes, the amine functionality is protected during thiazole ring formation to avoid side reactions:

  • Protection: Treatment of 3-aminopropionitrile with di-tert-butyl dicarbonate in the presence of Montmorillonite K10 yields a Boc-protected intermediate.
  • Thiazole Formation: The Boc-protected thioamide reacts with the α-haloketone to form the thiazole ring.
  • Deprotection: Concurrent or subsequent removal of the Boc group under acidic or thermal conditions yields the free ethanamine derivative.

This approach allows for better control over reaction specificity and product isolation.

Purification and Crystallization Techniques

Following synthesis, purification of the compound is critical to obtain crystalline forms suitable for pharmaceutical or research applications.

  • Solvent Systems: Mixtures of dimethylformamide (DMF), ethyl acetate, and water are commonly used.
  • Crystallization: Cooling of reaction mixtures or addition of anti-solvents such as ethyl acetate precipitates the product.
  • Drying Methods: Techniques such as rotary evaporation, freeze-drying (lyophilization), spray drying, and melt extrusion are employed to obtain dry, pure powders.
  • Solid Forms: Different crystalline polymorphs (e.g., forms M, R, S) can be prepared by varying solvents, temperature, and crystallization conditions, which may affect solubility and bioavailability.

A typical purification protocol involves dissolving the crude product in DMF, adding ethyl acetate to induce precipitation, filtering, washing, and drying to yield a high-purity crystalline solid.

Reaction Optimization and Solvent/Base Selection

  • Solvents: Suitable solvents include esters, ethers, chloroalkanes, hydrocarbons, polar aprotic solvents (e.g., DMF, acetonitrile), ketones, and alcohols.
  • Bases: Organic bases (e.g., triethylamine) or inorganic bases are used to neutralize acids formed during the reaction and facilitate amide or urea formation.
  • Chlorinating Agents: For intermediate transformations, agents such as oxalyl chloride, thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride are employed to convert acids to acid chlorides.

These choices are made to optimize yield, reaction rate, and product purity.

Alternative Synthetic Routes and Analogues

  • Thiazole Derivatives via Thioureido Acids: Alternative methods involve reacting thioureido acids with α-haloketones or chloroacetaldehyde derivatives in aqueous or organic media, sometimes at room temperature to avoid impurities.
  • Room Temperature Reactions: Several thiazole derivatives were synthesized efficiently at ambient temperature with subsequent addition of sodium acetate to facilitate ring closure and crystallization.
  • Functional Group Variations: Substitutions on the phenyl ring and thiazole ring have been explored to modulate biological activity, using similar synthetic strategies.

Summary Table of Key Preparation Parameters

Parameter Details
Core Reaction Hantzsch thiazole synthesis (thioamide + α-haloketone)
Typical Solvents Ethanol (reflux or room temp), DMF, ethyl acetate, acetonitrile
Bases Used Triethylamine, inorganic bases
Protection Strategy Boc protection of amine using di-tert-butyl dicarbonate with Montmorillonite K10
Purification Techniques Crystallization by anti-solvent addition, filtration, drying (rotary evaporation, lyophilization)
Chlorinating Agents Phosphorus oxychloride, oxalyl chloride, thionyl chloride
Reaction Temperature Room temperature to reflux (25°C to 85°C)
Product Forms Hydrobromide salts, crystalline polymorphs (forms M, R, S)
Yield Range Generally high yields (>70%) reported for similar compounds

Research Findings and Notes

  • The Hantzsch thiazole synthesis is highly reliable for constructing the 1,3-thiazole core with diverse aryl substitutions.
  • Room temperature conditions are often sufficient, reducing energy input and side reactions.
  • Protection/deprotection protocols improve selectivity and yield.
  • Crystallization conditions significantly impact the solid-state form, which is critical for pharmaceutical development.
  • The choice of solvent and base can be tailored to optimize reaction kinetics and product isolation.
  • Analogues with different halogen substitutions show varied biological activities, suggesting the synthetic method's versatility.

Q & A

Q. Table 1: Characterization Techniques and Applications

TechniqueApplicationExample from Evidence
X-ray DiffractionConfirms crystal packing and stereochemistry
¹H NMRAssigns proton environments
HRMSVerifies molecular formula

What are the key structural features influencing the compound’s reactivity and biological activity?

Methodological Answer:

  • Thiazole Ring: The sulfur and nitrogen atoms enhance hydrogen bonding with biological targets, as seen in antimicrobial studies .
  • 3-Chloro-4-fluorophenyl Group: Electron-withdrawing substituents increase electrophilicity, favoring nucleophilic substitutions .
  • Ethanamine Side Chain: The primary amine enables salt formation (e.g., hydrochlorides) for improved solubility .

Advanced Research Questions

How can reaction parameters (temperature, catalyst, solvent) be optimized to enhance yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables:
    • Temperature Gradient: 70–110°C to identify optimal cyclization conditions .
    • Catalyst Screening: Compare POCl3 with Lewis acids (e.g., AlCl3) for efficiency .
    • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) improve intermediate stability .

Example Optimization Workflow:

Screening: Test POCl3 vs. AlCl3 at 90°C.

Refinement: Adjust pH (7–10) to isolate pure product .

Scale-up: Maintain reflux time ≤3 hours to prevent decomposition .

How should researchers address contradictory findings in biological activity across studies?

Methodological Answer:

  • Assay Standardization: Control variables (e.g., cell line, incubation time). For instance, antimicrobial activity discrepancies may arise from differing MIC protocols .
  • Structural Confirmation: Re-characterize batches via XRD to rule out polymorphic variations .
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay data) .

What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use crystallographic data (e.g., PDB ligand FVY) to model binding to kinase targets .
  • QSAR Modeling: Correlate substituent effects (e.g., Cl/F positions) with activity using Hammett constants .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Table 2: Computational Tools and Applications

MethodApplicationEvidence
AutoDock VinaPredict binding affinity to kinases
Gaussian DFTCalculate electrostatic potential maps

How can stability under experimental conditions (pH, temperature) be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stress: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • pH Stability: Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy .
  • Kinetic Analysis: Calculate degradation rate constants (k) via Arrhenius plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine
Reactant of Route 2
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine

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